Tetrahydrofuran-3-thiol
Overview
Description
Tetrahydrofuran-3-thiol, also known as 2-Methyl-3-tetrahydrofuranthiol, is a sulfur-containing flavor compound mainly used in meat flavorings . It has a molecular weight of 118.20 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of acrylamides with sulfur to prepare polysulfides . Another method involves the hydrogenation of furan to produce Tetrahydrofuran . A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur has also been reported .Molecular Structure Analysis
This compound contains a total of 14 bonds, including 6 non-H bonds, 1 five-membered ring, 1 ether (aliphatic), 1 thiol, and 1 Oxolane .Chemical Reactions Analysis
Tetrahydrofuran, a related compound, is renowned for its role as a solvent in substitution reactions, such as the S N 2 mechanism . It also plays a crucial role in various reactions, including Grignard reactions and reductions using lithium aluminum hydride .Physical And Chemical Properties Analysis
Tetrahydrofuran, a related compound, is a colorless, volatile liquid, carrying a faint, ethereal odor . It is colorless and miscible in water, with a boiling point of 66 ºC . It is highly flammable but relatively nontoxic .Scientific Research Applications
- Tetrahydrofuran-3-thiol contributes to the aroma of certain foods, particularly meat. It exists in four stereoisomers due to two chiral centers in the molecule . The (±)-trans-isomer imparts stronger meaty and roasted notes, while the (±)-cis-isomer has more sulfury and musty notes. Researchers study these isomers to enhance food flavor and quality.
- Investigating the sensory properties of chiral compounds is crucial. Over 1400 enantiomers have been studied for their differential perception by the human nose . This compound’s stereoisomers exhibit distinct odor features, and understanding their perception aids in designing better fragrances and flavors.
- Thiol-based compounds, including this compound, play a role in self-healing materials. These materials can repair themselves when damaged, making them valuable for biomedical and non-biomedical applications . Researchers explore their use in coatings, adhesives, and other functional materials.
Flavor and Fragrance Chemistry
Organoleptic Properties Research
Self-Healing Materials
Mechanism of Action
Target of Action
Tetrahydrofuran-3-thiol is primarily used as a flavoring agent . It targets the olfactory receptors in the human nose, providing a taste of roast beef, chicken, and onion with turkey notes and garlic nuances .
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a sensory response. This interaction results in the perception of specific flavors, such as roast beef, chicken, and onion .
Biochemical Pathways
This compound is involved in the thiol-Michael addition, a type of chemical reaction where a thiol is added to an unsaturated carbon-carbon bond . This reaction is often initiated by amines or phosphines in polar aprotic solvents like tetrahydrofuran . The reaction involves an anionic cycle in which an addition from the thiolate to the ene occurs, followed by a rate-controlling proton transfer to the obtained Michael adduct anion from another thiol .
Pharmacokinetics
It’s known that the compound is used in food applications, suggesting that it is likely absorbed and metabolized in the body . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the perception of specific flavors. It provides a taste of roast beef, chicken, and onion with turkey notes and garlic nuances . The compound can add flavor to coffee, gravy, soup, and many other food applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect the intensity of the perceived flavor . Additionally, the compound’s reactivity can be influenced by the choice of catalyst or ene in the thiol-Michael addition . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
The hydrogenation of furfural, a related compound, is a promising area of research. Recent advances in the catalytic hydrogenation of furfural towards (tetrahydro)furfuryl alcohol and 2-methyl (tetrahydro)furan have been discussed . The global Tetrahydrofuran market stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 .
properties
IUPAC Name |
oxolane-3-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c6-4-1-2-5-3-4/h4,6H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQHGVVMRFVDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98071-96-6 | |
Record name | oxolane-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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